6-{[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
The compound 6-{[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic molecule featuring a benzoxazinone core, a piperazine ring, and a dimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine moiety is often introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxazinone core is replaced by the piperazine.
Attachment of the Dimethoxybenzoyl Group: This step usually involves acylation reactions, where the piperazine nitrogen is acylated with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperazine ring or the benzoxazinone core.
Reduction: Reduction reactions can target the carbonyl groups or the sulfonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-{[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-{[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-{[4-(4-Methoxybenzoyl)piperazin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
Uniqueness
The uniqueness of 6-{[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethoxybenzoyl group, in particular, may enhance its ability to interact with certain biological targets compared to similar compounds with different substituents.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1189452-54-7 |
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Molecular Formula |
C21H23N3O7S |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
6-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]sulfonyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C21H23N3O7S/c1-29-15-9-14(10-16(11-15)30-2)21(26)23-5-7-24(8-6-23)32(27,28)17-3-4-19-18(12-17)22-20(25)13-31-19/h3-4,9-12H,5-8,13H2,1-2H3,(H,22,25) |
InChI Key |
CXSGCRQQQASUFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4)OC |
Origin of Product |
United States |
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